molecular formula C11H9Cl2NO B8490136 1-(2,5-Dichloroquinolin-3-yl)ethanol

1-(2,5-Dichloroquinolin-3-yl)ethanol

Cat. No.: B8490136
M. Wt: 242.10 g/mol
InChI Key: ZTHFPONCJJNUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichloroquinolin-3-yl)ethanol is a chlorinated quinoline derivative featuring an ethanol substituent at the 3-position of the quinoline ring and chlorine atoms at the 2- and 5-positions. Quinoline derivatives are bicyclic aromatic compounds comprising a benzene ring fused to a pyridine ring. The ethanol group introduces polarity, which may modulate solubility and pharmacokinetic properties.

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1-(2,5-dichloroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H9Cl2NO/c1-6(15)7-5-8-9(12)3-2-4-10(8)14-11(7)13/h2-6,15H,1H3

InChI Key

ZTHFPONCJJNUBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C=CC=C(C2=C1)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(2,5-Dichloroquinolin-3-yl)ethanol with two structurally analogous compounds: 1-(5-chlorothiophen-3-yl)ethanol () and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ().

Parameter 1-(2,5-Dichloroquinolin-3-yl)ethanol 1-(5-Chlorothiophen-3-yl)ethanol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Formula C₁₁H₉Cl₂NO (hypothetical*) C₆H₇ClOS C₁₆H₂₆O₃
Molecular Weight (g/mol) ~246.13* 162.64 278.38
Aromatic System Quinoline (bicyclic) Thiophene (monocyclic) Phenoxy ether (non-aromatic backbone)
Functional Groups Ethanol, two Cl substituents Ethanol, one Cl substituent Ethanol, ether, branched alkyl chain
Chlorine Substitution 2- and 5-positions on quinoline 5-position on thiophene None
Predicted Solubility Moderate (polar ethanol group vs. hydrophobic Cl/quinoline) Higher (smaller thiophene ring) Low (long alkyl chain dominates)

*Calculated based on structural analysis due to lack of direct evidence.

Notes

Evidence Limitations: Direct data on 1-(2,5-Dichloroquinolin-3-yl)ethanol are absent in the provided materials. Comparisons are extrapolated from structural analogs and general principles of medicinal chemistry.

Further Research : Dose-effect methodologies () could be applied to compare bioactivity parameters (e.g., ED₅₀) between these compounds if experimental data become available .

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